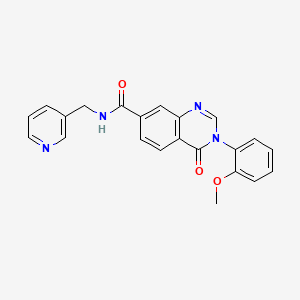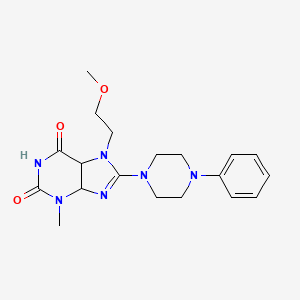![molecular formula C12H11FN2O3 B12186819 N-[(6-fluoro-1H-indol-1-yl)acetyl]glycine](/img/structure/B12186819.png)
N-[(6-fluoro-1H-indol-1-yl)acetyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-fluoro-1H-indol-1-yl)acetyl]glycine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the indole ring system in this compound makes it a significant molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-fluoro-1H-indol-1-yl)acetyl]glycine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Acetylation: The acetylation of the indole ring is carried out using acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[(6-fluoro-1H-indol-1-yl)acetyl]glycine undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[(6-fluoro-1H-indol-1-yl)acetyl]glycine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(6-fluoro-1H-indol-1-yl)acetyl]glycine involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. The fluorine atom enhances the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
6-fluoroindole: A simpler indole derivative with a fluorine atom at the 6-position.
N-acetylglycine: A simpler derivative with glycine but lacking the indole ring.
Uniqueness
N-[(6-fluoro-1H-indol-1-yl)acetyl]glycine is unique due to the combination of the indole ring, fluorine atom, and glycine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H11FN2O3 |
|---|---|
Molecular Weight |
250.23 g/mol |
IUPAC Name |
2-[[2-(6-fluoroindol-1-yl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C12H11FN2O3/c13-9-2-1-8-3-4-15(10(8)5-9)7-11(16)14-6-12(17)18/h1-5H,6-7H2,(H,14,16)(H,17,18) |
InChI Key |
WNUAWQHNVRNXIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NCC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12186739.png)



![2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B12186776.png)
![N~1~-(2,3-dihydro-1H-inden-2-yl)-5-[4-(4-fluorophenyl)piperazino]-5-oxopentanamide](/img/structure/B12186781.png)

![N-(4H,5H,6H,7H-[1,3]Thiazolo[5,4-C]pyridin-2-YL)cyclopropanecarboxamide](/img/structure/B12186795.png)
![3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]propanamide](/img/structure/B12186801.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12186806.png)
![N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide](/img/structure/B12186811.png)
![2-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine](/img/structure/B12186826.png)

